N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine
Description
N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine is a complex organic compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Properties
Molecular Formula |
C24H30N8 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-(4-phenylpiperazin-1-yl)-6-piperazin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H30N8/c1-19-7-9-20(10-8-19)26-22-27-23(31-13-11-25-12-14-31)29-24(28-22)32-17-15-30(16-18-32)21-5-3-2-4-6-21/h2-10,25H,11-18H2,1H3,(H,26,27,28,29) |
InChI Key |
CLQAYJYITKYDET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)N5CCNCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of piperazine and phenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include triazine precursors, piperazine, and phenyl derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, alkylating agents, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-1,3,5-triazin-2-yl]amine
- **N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine derivatives
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
